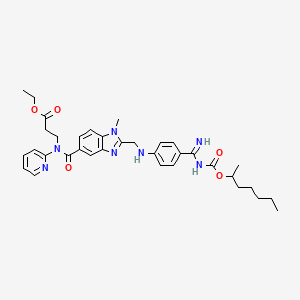

Dabigatran Impurity E

Description

Properties

IUPAC Name |

ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43N7O5/c1-5-7-8-11-24(3)47-35(45)40-33(36)25-13-16-27(17-14-25)38-23-31-39-28-22-26(15-18-29(28)41(31)4)34(44)42(21-19-32(43)46-6-2)30-12-9-10-20-37-30/h9-10,12-18,20,22,24,38H,5-8,11,19,21,23H2,1-4H3,(H2,36,40,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKCTVSOSHEUDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)OC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610758-21-8 | |

| Record name | N-((2-(((4-(Imino((((1-methylhexyl)oxy)carbonyl)amino)methyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-beta-alanine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610758218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[[2-[[[4-[Imino[[[(1-methylhexyl)oxy]carbonyl]amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine ethyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AY9ACC38V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Dabigatran Impurity E: Structure, Formation, and Analytical Control

Introduction: The Critical Role of Impurity Profiling in Dabigatran Etexilate

Dabigatran etexilate is an orally administered prodrug that is rapidly converted in the body to its active form, dabigatran, a potent, direct, and reversible thrombin inhibitor.[1] It is widely prescribed to reduce the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation.[2][] The quality, safety, and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Consequently, impurity profiling—the identification, quantification, and control of unwanted chemical substances—is a mandatory requirement by global regulatory authorities for market authorization.[4]

The presence of impurities, which can arise during synthesis, degradation, or storage, may adversely affect the therapeutic product's safety and efficacy.[4] This guide provides an in-depth technical overview of a critical process-related impurity and primary degradation product of Dabigatran Etexilate, known as Dabigatran Impurity E. Understanding its chemical nature, formation pathways, and the analytical strategies for its control is paramount for researchers, quality control analysts, and drug development professionals in the pharmaceutical industry.

Chemical Identity and Physicochemical Properties of this compound

This compound is the carboxylic acid analogue of the dabigatran etexilate prodrug, formed by the hydrolysis of the ethyl ester group. It is also referred to as Dabigatran Etexilate Acid or O-Desethyl Dabigatran Etexilate.[5]

Caption: Chemical Structure of this compound.

The definitive identification of this impurity is crucial for its accurate quantification in both API and finished drug products. Its key identifiers and properties are summarized below.

| Property | Value | References |

| IUPAC Name (EP) | 3-[2-[[4-[N′-[(hexyloxy)carbonyl]carbamimidoyl]anilino]methyl]-1-methyl-N-(pyridin-2-yl)-1H-benzimidazole-5-carboxamido]propanoic acid | [5][6] |

| Synonyms | Dabigatran Etexilate Acid (USP); O-Desethyl Dabigatran Etexilate | [5] |

| CAS Number | 212321-78-3 | [5][6][7][8] |

| Molecular Formula | C₃₂H₃₇N₇O₅ | [6][7][8][9][10] |

| Molecular Weight | 599.69 g/mol | [9][10] |

| Appearance | Off-white Powder | [8] |

Formation Pathways: Understanding the Origin of Impurity E

The control of any impurity begins with a thorough understanding of its formation pathways. This compound is primarily formed through hydrolytic degradation of the parent drug, Dabigatran Etexilate.

Hydrolytic Degradation

The ethyl ester moiety in dabigatran etexilate is susceptible to hydrolysis, a chemical breakdown process involving water. This reaction is significantly accelerated under both acidic and basic conditions, leading to the cleavage of the ester bond and the formation of the corresponding carboxylic acid (Impurity E) and ethanol.[11] This degradation pathway is a critical consideration during formulation development, manufacturing, and storage to ensure the stability of the final drug product.[11]

The mechanism involves the nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon of the ester group.[11] This process underscores the necessity of controlling pH and moisture content in the drug product to minimize the formation of this degradant.

Caption: Primary degradation pathway of Dabigatran Etexilate to Impurity E.

Synthesis and Process-Related Formation

Beyond degradation, Impurity E can also be a process-related impurity. For instance, if the final esterification step in the synthesis of dabigatran etexilate from its carboxylic acid precursor is incomplete, residual amounts of Impurity E may be carried over into the final API. A published laboratory-scale synthesis of Impurity E involves the deliberate hydrolysis of dabigatran etexilate using sodium hydroxide in an ethanol-water mixture, confirming its identity as the hydrolysis product.[12]

Analytical Methodologies for Identification and Quantification

A robust, stability-indicating analytical method is essential to accurately separate and quantify this compound from the parent API and other related substances. The significant difference in polarity between the ethyl ester (Dabigatran Etexilate) and its corresponding carboxylic acid (Impurity E) makes reversed-phase high-performance liquid chromatography (RP-HPLC) the technique of choice.

Protocol: Reversed-Phase High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a typical stability-indicating HPLC method for the quantification of this compound. The causality behind this choice is its ability to resolve compounds with varying polarities, which is fundamental for separating the less polar parent drug from its more polar acid degradant.

A. Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 3.5 µm particle size (A common choice for good resolution of pharmaceutical compounds).

-

Mobile Phase A: 0.1% Formic Acid in Water (Provides acidic pH to ensure consistent ionization of acidic and basic moieties).

-

Mobile Phase B: Acetonitrile (A common organic modifier providing elution strength).

-

Gradient Program: A time-programmed gradient from a lower to a higher percentage of Mobile Phase B is employed to ensure elution of all components with optimal peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C (Maintains consistent retention times and selectivity).[1]

-

Detection: UV at 225 nm (A wavelength of maximum absorbance for dabigatran and its related impurities).[1]

-

Injection Volume: 10 µL.

B. Standard and Sample Preparation:

-

Diluent: Acetonitrile and water (e.g., 50:50 v/v) is a common choice for dissolving both the API and its impurities.[1]

-

Impurity E Standard Stock Solution: Accurately weigh and dissolve a certified reference standard of this compound in the diluent to a known concentration (e.g., 100 µg/mL).

-

Test Sample Solution: Accurately weigh and dissolve the Dabigatran Etexilate API or finished product powder in the diluent to a final concentration (e.g., 500 µg/mL).[11]

C. System Suitability Test (SST): Before sample analysis, the chromatographic system must be verified. This is a self-validating step to ensure the system is performing correctly.

-

Resolution: The resolution between the Dabigatran Etexilate peak and the Impurity E peak should be not less than 2.0.[4]

-

Tailing Factor: The tailing factor for the Dabigatran Etexilate peak should not be more than 2.0.[4]

-

Theoretical Plates: The plate count for the Dabigatran Etexilate peak should be not less than 3000.[4]

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) for Confirmation

While HPLC-UV is used for quantification, LC-MS is the gold standard for definitive identification and structural confirmation.[2] It provides mass-to-charge ratio data, which acts as a molecular fingerprint.

A. Ionization and Detection:

-

Interface: Electrospray Ionization (ESI), positive mode (ESI+).[1]

-

Mass Analyzer: Triple Quadrupole (TQ) or Time-of-Flight (TOF).

-

Scan Mode: Full scan to identify the molecular ion [M+H]⁺ of Impurity E (expected m/z ≈ 600.7).

B. Justification: The use of ESI+ is justified by the presence of multiple basic nitrogen atoms in the molecule, which are readily protonated. This confirmatory analysis is critical during method development, forced degradation studies, and for the characterization of unknown peaks observed in a chromatogram.

Caption: A typical analytical workflow for the control of this compound.

Regulatory and Toxicological Considerations

Regulatory agencies such as the U.S. FDA require that drug impurities be controlled within strict limits.[2] The ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines provide a framework for the reporting, identification, and qualification of impurities.

The presence of this compound must be monitored and kept below a specified threshold. To establish a safe limit, the impurity must often be synthesized, isolated, and subjected to toxicological studies to assess its biological activity and potential risks.[4] While specific toxicity data for Impurity E is not publicly detailed, the general principle of impurity qualification is a cornerstone of drug safety assessment.[13] The recent recalls of some drug products, including dabigatran etexilate capsules, due to nitrosamine impurities above acceptable intake levels, highlight the serious regulatory and public health implications of inadequate impurity control.[14]

Conclusion

This compound is a significant related substance of Dabigatran Etexilate, arising primarily from the hydrolysis of the drug's ester group. Its effective control is a testament to a well-designed manufacturing process and a stable drug product formulation. This guide has detailed its chemical identity, formation mechanisms, and robust analytical methodologies essential for its accurate monitoring. For professionals in drug development and quality assurance, a comprehensive understanding and rigorous application of these principles are fundamental to ensuring the consistent quality and safety of dabigatran etexilate medications for patients worldwide.

References

- Quantitation of N-Nitroso Dabigatran Etexilate Impurity Using the Agilent 6495C LC/TQ. Agilent Technologies, Inc.

- Recent Approaches of “Impurity Profiling in Pharmaceutical Analysis of Dabigatran Etexilate Mesylate”: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.

- Dabigatran Etexil

- Dabigatran Etexil

- Dabigatran Etexilate-impurities.

- A kind of synthetic method of dabigatran etexilate mesylate process impurity.

- QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form. Scirp.org.

- Dabigatran Impurities and Rel

- LC-MS method for Analysis of Dabigatran and its Impurities. Acta Scientific.

- Dabig

- An Improved Process for Preparation of Dabigatran Etexilate Mesyl

- Dabig

- Dabigatran etexilate mesil

- Dabigatran Etexilate EP Impurity E.

- Dabigatran Etexilate Mesyl

- Dabig

- Dabig

- Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbon

- dabigatran and its Impurities.

- Dabigatran etexilate impurity, process of its preparation, and its use as a reference standard.

- FDA Update: Agency Recalls Dabigatran Etexilate Capsules Due to NDMA Impurity. American College of Cardiology.

- CENTER FOR DRUG EVALUATION AND RESEARCH APPLICATION NUMBER: 22-512 PHARMACOLOGY REVIEW(S).

- Dabigatran Etexil

Sources

- 1. actascientific.com [actascientific.com]

- 2. veeprho.com [veeprho.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Dabigatran Etexilate EP Impurity E | 212321-78-3 | SynZeal [synzeal.com]

- 6. kmpharma.in [kmpharma.in]

- 7. Dabigatran Impurities | SynZeal [synzeal.com]

- 8. Dabigatran etexilate mesilate Impurity E (EP) |CAS No. 212321-78-3 [analyticachemie.in]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Naarini Molbio Pharma [naarini.com]

- 11. scirp.org [scirp.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. FDA Update: Agency Recalls Dabigatran Etexilate Capsules Due to NDMA Impurity - American College of Cardiology [acc.org]

Formation Mechanism of Dabigatran Impurity E During Synthesis

An In-depth Technical Guide:

Introduction

Dabigatran etexilate is a potent, orally administered direct thrombin inhibitor, pivotal in the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism.[1] The manufacturing of any active pharmaceutical ingredient (API) demands rigorous control over its purity profile to ensure patient safety and therapeutic efficacy. Process-related impurities, which can arise from starting materials, intermediates, or side reactions, are of particular concern.[2][3]

This technical guide provides a detailed examination of the formation mechanism of a critical process-related impurity, Dabigatran Impurity E. As a senior application scientist, my objective is to move beyond a simple recitation of facts and delve into the causal chemical principles that govern the emergence of this impurity. By understanding the "why" behind its formation, researchers and process chemists can develop robust control strategies to minimize its presence in the final drug substance. This document is structured to provide foundational knowledge, mechanistic insights, and practical, field-proven strategies for impurity control.

Chemical Identity of Dabigatran and Impurity E

To understand the formation of an impurity, one must first clearly define its structure in relation to the parent API. This compound is the carboxylic acid analogue of the dabigatran etexilate prodrug. The core difference is the hydrolysis of the ethyl ester on the β-alanine side chain, converting it into a propanoic acid moiety.[4] This transformation has significant implications for the molecule's polarity and potential pharmacological activity.

Table 1: Structural and Chemical Identification

| Compound | Structure | IUPAC Name | Common Synonyms | Molecular Formula |

| Dabigatran Etexilate |  | Ethyl 3-[[2-[[[4-[[[(hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alaninate | BIBR 1048 | C₃₄H₄₁N₇O₅[][6] |

| This compound |  | 3-[[2-[[4-[N′-[(hexyloxy)carbonyl]carbamimidoyl]anilino]methyl]-1-methyl-N-(pyridin-2-yl)-1H-benzimidazole-5-carboxamido]propanoic acid | Dabigatran Etexilate Acid; O-Desethyl Dabigatran Etexilate[4] | C₃₂H₃₇N₇O₅[6] |

Overview of a Representative Synthetic Pathway for Dabigatran Etexilate

The formation of Impurity E is intrinsically linked to the specific chemical environments present during synthesis. While several routes to Dabigatran Etexilate have been published, a common strategy involves the construction of the benzimidazole core followed by the formation of the amidine and subsequent acylation.[7][8][9] Understanding this sequence is crucial for identifying the steps where the vulnerable ethyl ester is exposed to hydrolytic conditions.

A generalized workflow is depicted below:

Caption: Generalized synthetic workflow for Dabigatran Etexilate.

This pathway highlights two critical stages where the molecular integrity of the ethyl ester is challenged:

-

Amidine Formation: Often accomplished via the Pinner reaction, which involves treating the nitrile precursor with anhydrous HCl in ethanol, followed by reaction with a source of ammonia like ammonium carbonate.[10][11]

-

Final Acylation: The amidine intermediate is reacted with n-hexyl chloroformate in the presence of a base (e.g., potassium carbonate) to install the final side chain.[10][11][12]

The Core Mechanism: Hydrolysis of the Ethyl Ester Side Chain

The formation of this compound is a direct result of the hydrolysis of the ethyl ester group on the β-alanine portion of the molecule. This is a classic organic transformation that can be catalyzed by either acid or base.

Caption: The chemical transformation from Dabigatran Etexilate to Impurity E.

Causality and Critical Process Points

The potential for hydrolysis is not uniform across the synthesis. It is highest during steps or work-up procedures that combine the substrate with water in either a basic or acidic environment.

-

Prime Suspect: The Acylation Step. The reaction of the amidine intermediate with n-hexyl chloroformate is frequently performed in a biphasic system or in the presence of an inorganic base like potassium carbonate in a solvent mixture such as acetone/water or acetonitrile/water.[10][11] These conditions are ideal for saponification (base-catalyzed hydrolysis). The hydroxide ions (or carbonate in equilibrium) can act as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl ester, leading to the formation of the carboxylate salt, which upon acidic work-up yields Impurity E.

-

Secondary Contributor: Aqueous Work-up. Any stage of the process that involves an aqueous wash (either acidic or basic) can promote hydrolysis. For instance, if the reaction mixture from the acylation step is quenched with water and the pH is not carefully controlled, hydrolysis can occur. Even purification by recrystallization from a solvent system containing residual water can contribute to the formation of this impurity over time.

-

Degradation Pathway. Beyond synthesis, Impurity E is also a known degradation product.[13] The ester moiety is susceptible to hydrolysis upon storage if the API is exposed to humidity, especially at elevated temperatures.

Experimental Protocols & Control Strategies

A core tenet of robust process development is the ability to not only prevent impurity formation but also to synthesize it deliberately for use as a reference standard. This validates analytical methods and confirms the mechanistic understanding.

Protocol for Confirmatory Synthesis of Impurity E

This protocol describes a self-validating experiment to generate Impurity E from Dabigatran Etexilate, confirming the hydrolysis mechanism.

Objective: To prepare this compound via base-catalyzed hydrolysis of Dabigatran Etexilate.

Methodology:

-

Dissolution: Dissolve Dabigatran Etexilate (1.0 g) in a mixture of tetrahydrofuran (THF, 20 mL) and water (10 mL).

-

Saponification: Add sodium hydroxide (2.0 equivalents) to the solution and stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

-

Neutralization & Extraction: Once the reaction is complete, carefully acidify the mixture to pH ~4-5 with dilute HCl. The product, Impurity E, will precipitate or can be extracted with a suitable organic solvent like ethyl acetate.

-

Isolation: Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material by column chromatography or recrystallization to yield pure this compound.

-

Characterization: Confirm the structure using LC-MS, ¹H-NMR, and ¹³C-NMR and compare it with the impurity observed in the main process.

Field-Proven Control Strategies

Understanding the mechanism allows for the implementation of targeted control strategies to minimize the formation of Impurity E.

Table 2: Control Strategies for Mitigating Impurity E Formation

| Strategy | Rationale (Causality) | Key Implementation Points |

| Anhydrous Reaction Conditions | Eliminates a key reactant (water) required for hydrolysis. | Use high-purity, anhydrous solvents (e.g., acetone, acetonitrile) for the acylation step. Dry all glassware and operate under an inert atmosphere (N₂ or Ar).[1][11] |

| Choice of Base | Avoids strongly nucleophilic and aqueous bases that promote saponification. | Utilize non-nucleophilic, organic bases (e.g., triethylamine, diisopropylethylamine) in place of inorganic bases like K₂CO₃ where feasible. |

| Temperature Control | The rate of hydrolysis, like most reactions, is temperature-dependent. | Conduct the acylation and subsequent work-up steps at reduced temperatures (e.g., 0-10 °C) to slow the rate of the undesired hydrolysis side reaction. |

| Strict pH Control During Work-up | Prevents exposure of the ester to harsh acidic or basic aqueous environments. | Use buffered solutions (e.g., saturated ammonium chloride) for quenching instead of strong acids or bases. Maintain the pH of aqueous layers as close to neutral as possible. |

| Minimize Reaction & Work-up Time | Reduces the total time the molecule is exposed to potentially hydrolytic conditions. | Optimize reaction parameters to achieve completion in the shortest time possible. Streamline work-up procedures. |

The logical application of these strategies is illustrated in the following workflow:

Caption: A control strategy workflow for minimizing Impurity E.

Conclusion

This compound is unequivocally identified as the hydrolysis product of the parent drug's ethyl ester side chain. Its formation is not a random event but a predictable consequence of exposing a late-stage intermediate or the final API to water, particularly under basic (saponification) or acidic conditions. The most critical control point in the synthetic process is the final acylation step and the subsequent aqueous work-up.

By applying the principles of chemical causality—understanding that ester hydrolysis requires water and is accelerated by base or acid—process chemists can implement robust and reliable control strategies. The use of anhydrous solvents, appropriate base selection, and strict control over temperature and pH are not merely procedural steps but are targeted interventions grounded in a firm understanding of the reaction mechanism. This knowledge is paramount for the consistent production of high-purity Dabigatran Etexilate, ensuring the safety and quality of this vital anticoagulant medication.

References

-

Reddy, U. R., Sreenivasulu, B., Satheesh, D., & Sanasi, P. D. (2017). Synthesis of potential impurities of dabigatran etexilate. Cogent Chemistry, 3(1), 1312384. [Link]

-

Li, P., et al. (2015). Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes. ACS Omega. [Link]

-

ResearchGate. (2021). Synthesis, Characterization and Suppression of Impurities during Optimization of Dabigatran Etexilate. [Link]

-

Li, Z., et al. (2015). Synthesis of the Degradation Impurities of Dabigatran Etexilate Mesylate. Chinese Journal of Modern Applied Pharmacy, 32(9), 1090-1093. [Link]

-

Pullagurla, M. R., et al. (2015). An Improved Process For The Synthesis Of Dabigatran And Its Intermediates. IP.com Journal, IPCOM000243498D. [Link]

-

Reddy, G. P., et al. (2018). Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate. ACS Omega, 3(6), 6341-6349. [Link]

- Pullagurla, M. R., et al. (2015). U.S.

-

Sharif, et al. (2018). An Improved Process for the Preparation of Dabigatran Etexilate Mesylate and Synthesis of its Impurities. Der Pharma Chemica, 10(4), 127-148. [Link]

-

Patsnap Synapse. (2024). What are the side effects of Dabigatran Etexilate Mesylate? [Link]

- Pullagurla, M. R., et al. (2016). U.S.

-

Singh, U. P., et al. (2021). Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. Organic Process Research & Development, 25(9), 1969-1988. [Link]

-

National Center for Biotechnology Information. (n.d.). Dabigatran. PubChem Compound Database. [Link]

-

Drugs.com. (2025). Dabigatran Side Effects: Common, Severe, Long Term. [Link]

-

Sharif, et al. (2017). An Improved Process for Preparation of Dabigatran Etexilate Mesylate. Asian Journal of Chemistry, 29(6), 1253-1256. [Link]

- Reddy, B. P., et al. (2014).

-

Veeprho. (n.d.). Dabigatran Etexilate Impurity E. [Link]

-

SynZeal. (n.d.). Dabigatran Etexilate EP Impurity E. [Link]

-

Pharmaffiliates. (n.d.). Dabigatran Etexilate-impurities. [Link]ates.com/en/dabigatran-etexilate-impurities)

Sources

- 1. Dabigatran Etexilate Mesylate synthesis - chemicalbook [chemicalbook.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Dabigatran Etexilate EP Impurity E | 212321-78-3 | SynZeal [synzeal.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. An Improved Process For The Synthesis Of Dabigatran And Its [quickcompany.in]

- 8. US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents [patents.google.com]

- 9. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Synthesis of the Degradation Impurities of Dabigatran Etexilate Mesylate [chinjmap.com]

Physicochemical properties of O-Desethyl Dabigatran Etexilate

An In-Depth Technical Guide to the Physicochemical Properties of O-Desethyl Dabigatran Etexilate

Executive Summary

O-Desethyl Dabigatran Etexilate, also known as Dabigatran Etexilate EP Impurity E, is a principal degradation product and impurity of the direct thrombin inhibitor, Dabigatran Etexilate.[1][2] Its formation, primarily through the hydrolysis of the ethyl ester moiety of the parent drug, represents a critical quality attribute that must be monitored and controlled during drug development, manufacturing, and storage.[3][4] This guide provides a comprehensive overview of the core physicochemical properties of O-Desethyl Dabigatran Etexilate, offering field-proven insights into its chemical identity, stability profile, and the analytical methodologies essential for its characterization. The protocols and data presented herein are synthesized from authoritative sources to ensure scientific integrity and support robust analytical method development and validation.

Introduction: The Significance of a Key Impurity

Dabigatran Etexilate is an oral anticoagulant prodrug that is rapidly converted in the body to its active form, dabigatran, a potent direct thrombin inhibitor.[5][6] The efficacy and safety of the final drug product are contingent upon its purity and stability. The presence of impurities and degradation products can potentially alter the drug's therapeutic effect or introduce toxicity. O-Desethyl Dabigatran Etexilate is formed by the cleavage of the ethyl ester group on the dabigatran etexilate molecule, converting it into a carboxylic acid.[2][5] This transformation significantly alters key physicochemical properties such as solubility and lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile if present in significant quantities. Therefore, a thorough understanding of this impurity's properties is paramount for establishing effective control strategies, setting appropriate specifications, and ensuring the overall quality of the active pharmaceutical ingredient (API) and its formulated products.

Chemical Identity and Structure

The unambiguous identification of an impurity is the foundation of its characterization. O-Desethyl Dabigatran Etexilate is well-defined in pharmaceutical literature and pharmacopeias.

Table 1: Chemical Identification of O-Desethyl Dabigatran Etexilate

| Parameter | Value | Source(s) |

| Chemical Name | 3-[2-[[4-[N′-[(hexyloxy)carbonyl]carbamimidoyl]anilino]methyl]-1-methyl-N-(pyridin-2-yl)-1H-benzimidazole-5-carboxamido]propanoic acid | [2] |

| Common Synonyms | Desethyl Dabigatran Etexilate; Etexilate Acid Impurity; Desethyl Pradaxa; Dabigatran Etexilate EP Impurity E | [1][2][7][8] |

| CAS Number | 212321-78-3 | [1][2][7] |

| Molecular Formula | C₃₂H₃₇N₇O₅ | [1][7][8] |

| Molecular Weight | 599.68 g/mol | [1][7][8] |

| Appearance | Typically an off-white solid | [7] |

The structural difference from the parent drug, Dabigatran Etexilate, lies in the terminal propanoate group, where the ethyl ester is replaced by a carboxylic acid. This single modification is the primary driver of the changes in its physicochemical behavior.

Core Physicochemical Properties

The conversion of an ester to a carboxylic acid fundamentally alters the molecule's interaction with aqueous and lipid environments.

Table 2: Summary of Physicochemical Properties

| Property | O-Desethyl Dabigatran Etexilate (Impurity) | Dabigatran Etexilate (Parent Drug) | Causality of Difference |

| Solubility | Expected pH-dependent solubility; higher solubility in neutral to basic media where the carboxylic acid is deprotonated. | Strongly pH-dependent; high solubility in acidic media (>50 mg/mL at pH < 3) and very poor solubility in neutral/basic media (0.003 mg/mL at pH 7.4).[9][10][11] | The presence of the ionizable carboxylic acid group on the impurity increases its polarity and aqueous solubility at pH values above its pKa, contrasting with the non-ionizable and less polar ester group of the parent drug. |

| pKa | Contains the benzimidazole (pKa ≈ 4.0) and carbamic acid ester (pKa ≈ 6.7) moieties from the parent drug, plus an additional acidic pKa (expected range 4-5) for the new carboxylic acid group.[10] | Two basic centers: pKa ≈ 4.0 (benzimidazole) and pKa ≈ 6.7 (carbamidic acid hexyl ester moiety).[10] | The introduction of the propanoic acid group adds a distinct acidic functional group with its own dissociation constant. |

| Lipophilicity (LogP) | Significantly lower LogP (more hydrophilic) than the parent drug. | Very lipophilic (Log P = 3.8).[10] | The replacement of the neutral ethyl ester with a polar, ionizable carboxylic acid group dramatically increases the molecule's hydrophilicity. |

Stability and Degradation Pathways

O-Desethyl Dabigatran Etexilate is not just an impurity from synthesis; it is a primary product of the degradation of Dabigatran Etexilate, particularly under hydrolytic stress.

-

Hydrolytic Stability : Dabigatran Etexilate is susceptible to hydrolysis under both acidic and alkaline conditions.[3][4][5] The ester linkage is the most labile point, and its cleavage directly yields O-Desethyl Dabigatran Etexilate. This pathway is a critical consideration for formulation, as moisture can accelerate degradation.[12][13] Studies have shown that repackaging Dabigatran Etexilate capsules can lead to significant degradation if not stored under appropriate conditions, such as refrigeration.[13]

-

Formation Pathway : The formation is a classic ester hydrolysis reaction, which can be catalyzed by acid or base. This makes the drug product's microenvironment, particularly its pH and exposure to moisture, critical factors for its shelf life.[4][14]

Caption: Formation of O-Desethyl Dabigatran Etexilate via hydrolysis.

Analytical Methodologies for Characterization

A multi-faceted analytical approach is required to accurately separate, identify, and quantify O-Desethyl Dabigatran Etexilate within a sample matrix containing the parent API and other related substances.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for the analysis of Dabigatran Etexilate and its impurities. A stability-indicating method must be able to resolve the main component from all potential degradation products.

-

Expertise & Causality : Due to the complexity of the mixture of the API and its numerous impurities, a gradient elution method is typically necessary.[3][15] An isocratic method may not provide sufficient resolution to separate all peaks of interest within a reasonable run time. The choice of a C18 stationary phase is standard for retaining the lipophilic parent drug and its related substances.[16]

-

Self-Validating Protocol : A robust HPLC method is validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines to ensure it is fit for purpose.[16]

Protocol: Stability-Indicating RP-HPLC Method

-

Column : C18, 250 mm x 4.6 mm, 5 µm particle size (or similar).[17]

-

Mobile Phase A : Ammonium acetate buffer (e.g., 10 mmol L⁻¹, pH 5.5).[17]

-

Mobile Phase B : Acetonitrile.[17]

-

Gradient Program : A time-based gradient from a lower to a higher percentage of Mobile Phase B is employed to ensure separation of early-eluting polar impurities and later-eluting non-polar components. A typical program might start at ~35% B and ramp up to ~65% B or higher.[17]

-

Flow Rate : 1.0 mL/min.[17]

-

Column Temperature : 30 °C.[17]

-

Sample Preparation : Accurately weigh and dissolve the sample in a suitable diluent, such as a mixture of the mobile phase components or dimethylformamide.[18]

-

Mass Spectrometry (MS) for Identification

For definitive identification, especially during forced degradation studies, HPLC is coupled with mass spectrometry (LC-MS).

-

Expertise & Causality : High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of an unknown peak.[3][19] This is critical for confirming the identity of a degradation product without needing an isolated reference standard initially. Tandem MS (MS/MS) experiments are used to fragment the molecule, and the resulting fragmentation pattern provides a structural fingerprint that can be used to elucidate the exact structure.[3][5]

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

For unambiguous structural confirmation, particularly for novel impurities or for the qualification of reference standards, the impurity must be isolated and analyzed by NMR.

-

Expertise & Causality : While MS provides the molecular weight and formula, NMR provides detailed information about the carbon-hydrogen framework of the molecule. 1D NMR (¹H and ¹³C) and 2D NMR experiments (like COSY and HSQC) are used to definitively assign the structure and confirm the presence of the carboxylic acid and the absence of the ethyl ester group.[4][5]

Caption: General analytical workflow for impurity characterization.

Conclusion

O-Desethyl Dabigatran Etexilate is a critical process-related impurity and primary hydrolytic degradation product of Dabigatran Etexilate. Its formation directly impacts the purity profile and stability of the drug substance and product. The key physicochemical differences—notably increased hydrophilicity and an additional acidic pKa due to the presence of a carboxylic acid group—are well-understood consequences of its structure. Robust, stability-indicating analytical methods, predominantly based on gradient RP-HPLC coupled with UV and MS detection, are essential for its effective control. This guide provides the foundational knowledge and methodological framework required by scientists to confidently address the challenges associated with this key impurity in a drug development and quality control setting.

References

- Title: Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry Source: RSC Publishing URL

- Title: LC-MS method to Estimate the Relation between Drug Stability Study and Impurity Profile of Dabigatran etexilate Source: Research Journal of Pharmacy and Technology URL

- Title: Main Degradation Products of Dabigatran Etexilate Evaluated by LC-UV and LC-ESI-MS, Degradation Kinetics and in vitro Cytotoxicity Studies Source: SciELO URL

- Title: O-Desethyl Dabigatran Etexilate Source: CymitQuimica URL

- Title: Dabigatran Etexilate O-Desethyl Impurity Source: Simson Pharma Limited URL

- Title: Dabigatran Etexilate EP Impurity E Source: SynZeal URL

- Title: Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry Source: ResearchGate URL

- Title: Dabigatran Etexilate O-Desethyl Impurity Source: DR JCR BIO URL

- Title: Stability of Dabigatran Etexilate in Manufacturer's Blister Pack, Unit-Dose Packaging, and Community Pharmacy Blister Pack Source: NIH URL

- Title: Hydrolytic Degradation Study of Dabigatran Etexilate Mesylate: Isolation and Structural Elucidation of New Degradants Source: ResearchGate URL

- Title: ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DABIGATRAN ETEXILATE IN PURE AND DOSAGE FORMS BY USING RP-HPLC METHOD Source: World Journal of Pharmaceutical and Medical Research URL

- Title: Dabigatran Source: PubChem - NIH URL

- Title: Desethyl Dabigatran Etexilate Source: Pharmaffiliates URL

- Title: Stability of repackaged dabigatran etexilate capsules in dose administration AIDS Source: ResearchGate URL

- Title: Stability of repackaged dabigatran etexilate capsules in dose administration AIDS Source: Dovepress URL

- Title: Development and validation of RP- HPLC method for the estimation of dabigatran etexilate mesylate (DEM)

- Title: Development of liquid chromatographic method for the analysis of dabigatran etexilate mesilate and its ten impurities supported by quality-by-design methodology Source: PubMed URL

- Title: A new and stability indicating liquid chromatographic method for the determination of dabigatran in bulk drug and pharmaceutical dosage form.

- Title: Desethyl Dabigatran Etexilate Source: GLP Pharma Standards URL

- Title: CENTER FOR DRUG EVALUATION AND RESEARCH APPLICATION NUMBER: 22-512 CHEMISTRY REVIEW(S)

- Source: Therapeutic Goods Administration (TGA)

- Title: WO2015071841A1 - Complexes of dabigatran and its derivatives, process for the preparation thereof and pharmaceutical compositions containing them Source: Google Patents URL

Sources

- 1. O-Desethyl Dabigatran Etexilate | CymitQuimica [cymitquimica.com]

- 2. Dabigatran Etexilate EP Impurity E | 212321-78-3 | SynZeal [synzeal.com]

- 3. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. rjptonline.org [rjptonline.org]

- 6. Dabigatran | C25H25N7O3 | CID 216210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. glppharmastandards.com [glppharmastandards.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. tga.gov.au [tga.gov.au]

- 11. WO2015071841A1 - Complexes of dabigatran and its derivatives, process for the preparation thereof and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Stability of repackaged dabigatran etexilate capsules in dose administration AIDS [researchonline.jcu.edu.au]

- 14. Stability of Dabigatran Etexilate in Manufacturer’s Blister Pack, Unit-Dose Packaging, and Community Pharmacy Blister Pack - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tsijournals.com [tsijournals.com]

- 16. ijpar.com [ijpar.com]

- 17. scielo.br [scielo.br]

- 18. wjpmr.com [wjpmr.com]

- 19. researchgate.net [researchgate.net]

Identifying the degradation pathways leading to Dabigatran Impurity E

An In-Depth Technical Guide to the Degradation Pathways of Dabigatran Etexilate Leading to Impurity E

Authored by a Senior Application Scientist

Foreword: The Imperative of Purity in Modern Pharmaceuticals

In the landscape of anticoagulant therapy, Dabigatran Etexilate represents a significant advancement, offering a direct thrombin inhibition mechanism with a predictable pharmacokinetic profile.[1] As a prodrug, its efficacy is contingent upon its conversion to the active form, dabigatran. However, the journey from synthesis to therapeutic action is fraught with potential chemical transformations. The stability of the Dabigatran Etexilate molecule is a critical quality attribute, as degradation can lead to a loss of potency and the formation of impurities with potentially altered toxicological or pharmacological profiles.

Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate rigorous stability testing and impurity profiling to ensure the safety and efficacy of pharmaceutical products.[2][3] This guide is conceived for researchers, analytical scientists, and drug development professionals, providing a focused, in-depth exploration of the degradation pathways that lead to the formation of a key degradant: Dabigatran Impurity E . We will move beyond a mere recitation of facts to explain the underlying chemical principles, present validated experimental protocols, and offer a field-proven perspective on identifying and controlling this critical impurity.

Molecular Architecture: Dabigatran Etexilate and Its Acid Degradant

Understanding the degradation pathway begins with a clear picture of the molecular structures involved. Dabigatran Etexilate is chemically designated as ethyl 3-{[(2-{[(4-{[(hexyloxy) carbonyl] carbamimidoyl} phenyl) amino] methyl}-1-methyl-1H-benzimidazol-5-yl) carbonyl] (pyridin-2-yl) amino} propanoate.[2]

This compound , also known as O-Desethyl Dabigatran Etexilate or Dabigatran Etexilate Acid, is the product of the hydrolysis of the terminal ethyl ester.[4] Its chemical name is 3-[2-[[4-[N′-[(hexyloxy)carbonyl]carbamimidoyl]anilino]methyl]-1-methyl-N-(pyridin-2-yl)-1H-benzimidazole-5-carboxamido]propanoic acid.[4][5]

The structural difference is the conversion of the ethyl propanoate ester group into a propanoic acid, a seemingly minor change that significantly alters the molecule's polarity and properties.

The Primary Degradation Mechanism: Ester Hydrolysis

The core pathway leading to the formation of this compound is the hydrolysis of the ethyl ester moiety. This reaction is a classic example of nucleophilic acyl substitution, where water acts as the nucleophile, leading to the cleavage of the ester bond. This transformation can be catalyzed by both acid and base, making the drug substance susceptible to degradation across a wide pH range.

Several forced degradation studies confirm that Dabigatran Etexilate is particularly susceptible to hydrolytic stress conditions.[6][7] Studies have shown significant degradation under both acidic and basic conditions, with Impurity E being a prominent resulting degradant.[2][8] In fact, base-catalyzed hydrolysis appears to be the most impactful stress condition, causing extensive degradation in a short period.[2]

The reaction mechanism is illustrated below.

Sources

- 1. scielo.br [scielo.br]

- 2. rjptonline.org [rjptonline.org]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Dabigatran Etexilate EP Impurity E | 212321-78-3 | SynZeal [synzeal.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Potential Toxicological Profile and Safety Assessment of Dabigatran Impurity E

Executive Summary

This technical guide provides a comprehensive framework for evaluating the potential toxicological profile of Dabigatran Impurity E, a known process-related impurity and potential degradant of the direct thrombin inhibitor, Dabigatran Etexilate. As the presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact drug safety and efficacy, a rigorous, scientifically-grounded assessment is paramount.[1][2] This document, designed for researchers, toxicologists, and drug development professionals, outlines a phased, risk-based strategy for hazard identification, risk characterization, and control, consistent with global regulatory standards, primarily the International Council for Harmonisation (ICH) M7 guideline for the assessment and control of mutagenic impurities.[3][4] The approach detailed herein progresses from in silico computational predictions to targeted in vitro assays and, if necessary, in vivo studies, ensuring a thorough and efficient evaluation of this compound to safeguard patient health.

Introduction

Dabigatran: A New Era of Oral Anticoagulation

Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor, representing a significant advancement in oral anticoagulant therapy.[5][6][7] Administered as the prodrug Dabigatran Etexilate, it undergoes rapid conversion to its active form, dabigatran, which specifically blocks the active site of thrombin.[6][] This action prevents the conversion of fibrinogen to fibrin, the final step in the coagulation cascade, thereby inhibiting thrombus formation.[5][] Its clinical utility in preventing stroke in patients with non-valvular atrial fibrillation and treating venous thromboembolism has positioned it as a critical alternative to traditional anticoagulants like warfarin.[7][]

The Imperative of Impurity Profiling in Drug Safety

The quality, safety, and efficacy of any pharmaceutical product are intrinsically linked to its purity. Unintended chemical substances, or impurities, that arise during manufacturing or storage provide no therapeutic benefit and can pose potential health risks, even at trace levels.[1][9][10][] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over impurities.[2][4][12][13] Therefore, a comprehensive impurity profile—the identification, quantification, and toxicological assessment of all potential impurities—is a non-negotiable component of modern drug development.[1]

Regulatory Landscape: The ICH M7 Guideline

Of particular concern are mutagenic impurities, which are DNA-reactive substances with the potential to cause mutations and cancer.[3][14] The ICH M7 guideline provides a framework for their assessment and control to limit potential carcinogenic risk.[4][15] It advocates for a risk-based approach, beginning with a computational toxicology assessment to identify potential hazards. This is followed by a structured experimental evaluation for impurities that cannot be dismissed in silico. The ultimate goal is to ensure that mutagenic impurities are controlled at or below a Threshold of Toxicological Concern (TTC), a level of exposure that is considered to pose a negligible risk.[3][16]

Characterization of this compound

Chemical Identity and Structure

A clear understanding of the impurity's structure is the foundational step for any toxicological assessment. This compound is a well-characterized substance available as a reference standard from multiple suppliers.[17][18][19]

| Parameter | Identifier | Source(s) |

| Chemical Name | 3-[[2-[[4-[N′-[(hexyloxy)carbonyl]carbamimidoyl]anilino]methyl]-1-methyl-N-(pyridin-2-yl)-1H-benzimidazole-5-carboxamido]propanoic acid | [17][18] |

| Synonym(s) | O-Desethyl Dabigatran Etexilate; Dabigatran Etexilate Acid | [17] |

| CAS Number | 1415506-19-2 (or 212321-78-3) | [17][19] |

| Molecular Formula | C₃₂H₃₇N₇O₅ | [19] |

| Molecular Weight | 599.68 g/mol | [19] |

Structurally, Impurity E corresponds to the Dabigatran Etexilate molecule where the ethyl ester of the β-alanine side chain has been hydrolyzed to a carboxylic acid.

Potential Origins

This compound can arise from two primary sources:

-

Process-Related Impurity: It may be formed during the synthesis of Dabigatran Etexilate if the β-alanine starting material is not fully esterified or if hydrolysis occurs during workup and purification steps.[20][21]

-

Degradant: As an ester, Dabigatran Etexilate is susceptible to hydrolysis under acidic or basic conditions. Impurity E is a known product of hydrolytic degradation.[22]

A Phased Strategy for Toxicological Evaluation

A tiered, weight-of-evidence approach is the most scientifically sound and resource-efficient method to evaluate the toxicological risk of this compound. This strategy, aligned with ICH M7 principles, ensures that extensive experimental testing is only performed when necessary.

Phase 1: In Silico Toxicological Assessment

Rationale: The (Q)SAR Approach

The initial step in a hazard assessment for a pharmaceutical impurity is the use of computational, or in silico, models.[15][16] Quantitative Structure-Activity Relationship ((Q)SAR) models analyze an impurity's chemical structure to predict its potential biological activities, including mutagenicity. The ICH M7 guideline mandates the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[23][24] This dual approach provides a more robust prediction than a single model alone.[25]

Methodology: A Dual Computational Approach

Protocol 1: Expert Rule-Based Assessment

-

Objective: To identify structural alerts (substructures known to be associated with mutagenicity) within this compound.

-

Procedure:

-

Input the chemical structure of this compound into the software.

-

Execute the bacterial mutagenicity prediction module.

-

The software compares the structure against a knowledge base of established structure-activity relationships (SARs).[26]

-

The output will indicate if any structural alerts are triggered and provide a rationale based on mechanistic knowledge.[25]

-

Protocol 2: Statistical-Based Assessment

-

Objective: To predict mutagenicity based on statistical models trained on large datasets of experimental results.

-

Procedure:

-

Input the chemical structure of this compound.

-

The software analyzes the structure, breaking it down into fragments.

-

It compares these fragments to those in its training set of known mutagens and non-mutagens to generate a statistical prediction of the probability of a positive Ames test result.[27]

-

The output provides a prediction (positive or negative) and a confidence level.

-

Interpretation and Classification

The results from both (Q)SAR models are combined and subjected to expert review to assign the impurity to one of the five ICH M7 classes.[20]

| ICH M7 Class | Description | Recommended Action | Source(s) |

| Class 1 | Known mutagenic carcinogen | Control to compound-specific acceptable limit | [9][20] |

| Class 2 | Known mutagen, unknown carcinogenic potential | Control at or below the TTC | [9][20] |

| Class 3 | Alerting structure, no mutagenicity data | Conduct Ames test; control based on outcome | [16] |

| Class 4 | Alerting structure, but with sufficient data to demonstrate it is non-mutagenic | Treat as a non-mutagenic impurity | [20] |

| Class 5 | No structural alerts | Treat as a non-mutagenic impurity | [20] |

If in silico analysis of this compound reveals a structural alert for mutagenicity (placing it in Class 3), experimental testing is required.

Phase 2: In Vitro Toxicological Assessment

Rationale for Experimental Follow-up

A positive or equivocal in silico prediction is not definitive proof of mutagenicity; it is a hypothesis that must be tested experimentally. The standard and most crucial follow-up study is the bacterial reverse mutation assay, commonly known as the Ames test.[28]

Genotoxicity Assessment

Protocol 3: Bacterial Reverse Mutation (Ames) Test (OECD 471)

-

Objective: To detect gene mutations induced by this compound using multiple strains of Salmonella typhimurium and Escherichia coli.

-

Causality: These bacterial strains have pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). A positive result occurs when the test substance causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. This indicates its potential to mutate genetic material.

-

Methodology:

-

Strain Selection: Use a minimum of five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 pKM101).

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism. This is critical as some chemicals only become mutagenic after being metabolized.

-

Dose Selection: Perform a preliminary range-finding study to determine the appropriate concentration range, looking for cytotoxicity. The main experiment should use at least five analysable concentrations.

-

Exposure: In either the plate incorporation or pre-incubation method, expose the bacterial strains to varying concentrations of this compound, a negative (vehicle) control, and a positive control known to be mutagenic for each strain.

-

Incubation: Incubate plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-related increase in revertant colonies and/or a reproducible increase at one or more concentrations.

-

Cytotoxicity Assessment

While not a primary endpoint for mutagenicity, assessing general cytotoxicity provides valuable context and helps in dose selection for genotoxicity assays.

Protocol 4: Cell Viability Assay (e.g., MTT or WST-1)

-

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC₅₀).

-

Causality: These colorimetric assays measure the metabolic activity of living cells. A reduction in signal indicates cell death or a loss of metabolic function, providing a quantitative measure of cytotoxicity.

-

Methodology:

-

Cell Line Selection: Use a relevant mammalian cell line (e.g., HepG2, CHO).

-

Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Dosing: Expose cells to a serial dilution of this compound for a defined period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

-

Reagent Addition: Add MTT or WST-1 reagent and incubate according to the manufacturer's protocol.

-

Measurement: Read the absorbance using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

| Assay | Endpoint Measured | Example Data Output | Source(s) |

| MTT | Mitochondrial reductase activity in viable cells | IC₅₀ = 75 µM | |

| WST-1 | Mitochondrial reductase activity in viable cells | IC₅₀ = 82 µM | |

| LDH Release | Lactate dehydrogenase release from damaged cells | EC₅₀ = 95 µM |

Phase 3: In Vivo Assessment (Conditional)

Rationale for In Vivo Testing

If the Ames test is positive, the impurity is confirmed as a bacterial mutagen. Further in vivo testing may be warranted to determine if this effect translates to a whole animal system, which has more complex detoxification and repair mechanisms.[29] A positive in vivo result would classify the impurity as a significant potential risk.

Potential Study Design: Rodent Micronucleus Test (OECD 474)

-

Objective: To detect damage to chromosomes or the mitotic apparatus in mammalian cells.

-

Causality: The assay quantifies micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division. An increase in micronucleated cells in the bone marrow of treated animals indicates a genotoxic effect.[30]

-

Methodology:

-

Species: Typically mouse or rat.

-

Administration: Administer this compound (usually via oral gavage or intraperitoneal injection) at three dose levels, plus vehicle and positive controls.

-

Sampling: Collect bone marrow at appropriate time points after treatment.

-

Analysis: Prepare slides, stain, and score immature erythrocytes for the presence of micronuclei.

-

Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

-

Risk Characterization and Control Strategy

The final step is to synthesize all toxicological data to characterize the risk and establish a control strategy.

Deriving the Acceptable Intake (AI)

-

If Non-Mutagenic: If this compound is negative in a robust battery of tests, it is treated as a standard impurity and controlled according to ICH Q3A/B guidelines.[4]

-

If Mutagenic: If the impurity is determined to be mutagenic, a compound-specific Acceptable Intake (AI) must be established. For most mutagenic impurities, the default TTC of 1.5 µ g/day is used as the AI.[3][16] This represents the lifetime daily exposure considered to have a negligible carcinogenic risk.

Linking AI to Manufacturing Process Controls

The AI is then translated into a permissible concentration in the final drug substance. This calculation depends on the maximum daily dose of Dabigatran Etexilate.

Formula: Control Threshold (ppm) = [AI (µg/day) / Maximum Daily Dose of Drug (g/day)]

| Outcome of Assessment | ICH M7 Control Option | Description |

| Impurity is non-mutagenic | Option 4 | Control as a non-mutagenic impurity per ICH Q3A/B. |

| Impurity is mutagenic | Option 1 | Control the impurity in the final drug substance at or below the AI. |

| Impurity is mutagenic | Option 2 | Control the impurity in a raw material or intermediate to a level that ensures it is below the AI in the final drug substance. |

| Impurity is mutagenic | Option 3 | Use a process that demonstrates robust and consistent purging of the impurity, with sufficient data to justify not testing for it in the final drug substance. |

Conclusion

The toxicological assessment of this compound is a critical exercise in ensuring the safety and quality of Dabigatran Etexilate. This guide delineates a systematic, tiered approach that begins with efficient in silico screening and progresses logically to definitive experimental assays as dictated by the data. By adhering to this scientifically rigorous framework, grounded in the principles of the ICH M7 guideline, drug developers can confidently characterize the potential risks associated with this impurity. This enables the implementation of a robust control strategy that is both scientifically justified and protective of public health, thereby upholding the highest standards of pharmaceutical safety and integrity.

References

- Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. (2025). ResolveMass Laboratories Inc.

- Genotoxic Impurities and Mutagenic Impurities Analysis. Intertek.

- Assessment of Genotoxic Impurities. (2021). Veeprho.

- Genotoxic Impurities and Its Risk Assessment in Drug Compounds. (2018). Lupine Publishers.

- Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. Shimadzu.

- Toxicity Testing in the 21st Century: A View from the Pharmaceutical Industry. Oxford Academic, Toxicological Sciences.

- Computational toxicology with DEREK Nexus® & SARAH Nexus®. Syngene.

- Toxicity Testing of Impurities and Metabolites. HSTalks.

- Dabigatran Etexilate EP Impurity E. SynZeal.

- Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. (2025). Pharmaffiliates.

- Cytotoxicity assays. Sigma-Aldrich.

- Quality: impurities. European Medicines Agency (EMA).

- In Vivo and in Vitro Toxicity Studies. Biogem.

- In Silico Mutagenicity Assessment. Lhasa Limited.

- How Derek Nexus And Sarah Nexus Meet The 5 OECD Principles. (2021). Lhasa Limited.

- ICH M7: A Guide to Mutagenic Impurity Assessment Software. (2026). IntuitionLabs.

- Dabigatran Impurities. BOC Sciences.

- Drug Impurities. Innovatune.

- This compound. Simson Pharma Limited.

- Dabigatran Etexilate EP Impurity E. KM Pharma Solution Private Limited.

- An Improved Process for the Preparation of Dabigatran Etexilate Mesylate and Synthesis of its Impurities. Der Pharma Chemica.

- Dabigatran Etexilate-impurities. Pharmaffiliates.

- Dabigatran Impurities. BOC Sciences.

- Recent Approaches of “Impurity Profiling in Pharmaceutical Analysis of Dabigatran Etexilate Mesylate”: A Review. IJPPR.

- Impurities Assessment. Inotiv.

- Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. (2018). ChemSafetyPro.COM.

- Dabigatran Acylglucuronide, the Major Metabolite of Dabigatran, Shows a Weaker Anticoagulant Effect than Dabigatran. (2022). PMC - PubMed Central.

- Impurities in Drug Substances and Products. USP.

- Guidance for Industry on Abbreviated New Drug Applications: Impurities in Drug Substances; Availability. (2009). Federal Register.

- Elemental Impurities in Drug Products Guidance for Industry. (2018). FDA.

- Toxicology evaluation of impurities during small molecule drug development. Request PDF.

- Technical Support Center: Addressing Cytotoxicity of Small Molecules in Non-Cancerous Cell Lines. Benchchem.

- Dabigatran. PubChem - NIH.

- Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. (2024). ACS Publications.

- A new and stability indicating liquid chromatographic method for the determination of dabigatran in bulk drug and pharmaceutical dosage form. TSI Journals.

- CENTER FOR DRUG EVALUATION AND RESEARCH APPLICATION NUMBER: 22-512 PHARMACOLOGY REVIEW(S). (2010). accessdata.fda.gov.

- Small Molecule Impurities Represent A Key Challenge When Designing Control Systems For ADC Therapeutic Manufacture. Bioprocess Online.

- Control Strategy for Small Molecule Impurities in Antibody-Drug Conjugates. PubMed.

- Dabigatran Etexilate Mesylate. PubChem.

- Dabigatran Impurities and Related Compound. Veeprho.

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Impurities in Drug Substances and Products [usp.org]

- 3. Genotoxic Impurities and Mutagenic Impurities Analysis [intertek.com]

- 4. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 5. Dabigatran Acylglucuronide, the Major Metabolite of Dabigatran, Shows a Weaker Anticoagulant Effect than Dabigatran - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dabigatran | C25H25N7O3 | CID 216210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 9. veeprho.com [veeprho.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 12. Federal Register :: Guidance for Industry on Abbreviated New Drug Applications: Impurities in Drug Substances; Availability [federalregister.gov]

- 13. fda.gov [fda.gov]

- 14. resolvemass.ca [resolvemass.ca]

- 15. inotiv.com [inotiv.com]

- 16. Genotoxics / Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]

- 17. Dabigatran Etexilate EP Impurity E | 212321-78-3 | SynZeal [synzeal.com]

- 18. kmpharma.in [kmpharma.in]

- 19. pharmaffiliates.com [pharmaffiliates.com]

- 20. lupinepublishers.com [lupinepublishers.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. derpharmachemica.com [derpharmachemica.com]

- 23. syngeneintl.com [syngeneintl.com]

- 24. Drug Impurities - Innovatune [innovatune.com]

- 25. intuitionlabs.ai [intuitionlabs.ai]

- 26. How Derek Nexus And Sarah Nexus Meet The 5 OECD Principles | Lhasa Limited [lhasalimited.org]

- 27. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]

- 28. hstalks.com [hstalks.com]

- 29. chemsafetypro.com [chemsafetypro.com]

- 30. accessdata.fda.gov [accessdata.fda.gov]

A Technical Guide to the Synthesis, Analysis, and Control of Dabigatran Etexilate Impurities

Introduction: The Clinical Significance and Analytical Challenge of Dabigatran Etexilate

Dabigatran etexilate is a novel, potent, and orally administered direct thrombin inhibitor. It exists as a double prodrug, which is rapidly hydrolyzed by esterases in the plasma and liver to its active form, dabigatran.[1] This active metabolite directly inhibits both free and fibrin-bound thrombin, playing a crucial role in preventing thromboembolic events, particularly in patients with non-valvular atrial fibrillation.[2][3] The efficacy and safety of such a critical therapeutic agent are intrinsically linked to its purity. The presence of impurities, whether arising from the manufacturing process (process-related impurities) or from degradation over time (degradants), can potentially impact the drug's safety profile, reduce its efficacy, or introduce new toxicological risks.[4]

Therefore, a comprehensive understanding of the impurity landscape of dabigatran etexilate is not merely a regulatory requirement but a scientific necessity. This guide provides an in-depth exploration of the synthesis of key impurities, the analytical methodologies for their detection and quantification, and the underlying chemical principles that govern their formation. We will delve into field-proven protocols and the causal logic behind experimental design, offering a robust framework for researchers, quality control analysts, and drug development professionals.

Part 1: The Origin and Classification of Dabigatran Impurities

Impurities in dabigatran etexilate can be broadly categorized into two primary classes: process-related impurities and degradation products. A third category, nitrosamine impurities, has also become a critical focus of regulatory bodies.

-

Process-Related Impurities: These are chemical species introduced or formed during the synthesis of the active pharmaceutical ingredient (API). Their origin can be traced to starting materials, intermediates, reagents, or side reactions. For instance, impurities can arise from incomplete reactions or the presence of contaminants in precursor materials.[5] A notable example is the formation of dabigatran n-propyl ester, which can occur if the ethyl ester starting material is contaminated with its n-propyl analog or if the isolation is performed using isopropyl alcohol that contains n-propyl alcohol as a contaminant.[5]

-

Degradation Products: These impurities result from the chemical decomposition of the dabigatran etexilate molecule over time due to environmental factors such as heat, light, humidity, or interaction with excipients.[6][7] The ester linkages in the dabigatran etexilate structure are particularly susceptible to hydrolysis, making it sensitive to both acidic and basic conditions.[8]

-

Nitrosamine Impurities: These are a class of potentially mutagenic impurities that have drawn significant regulatory scrutiny. N-nitroso dabigatran etexilate is an example of a nitrosamine drug substance-related impurity (NDSRI) that requires highly sensitive analytical methods for detection at trace levels.[9]

The structures of several key impurities are summarized in the table below.

| Impurity Name | CAS Number | Molecular Formula | Type | Reference |

| Dabigatran Etexilate Impurity A | 1408238-40-3 | C₃₄H₄₀N₆O₆ | Process-Related/Degradant | [10] |

| Dabigatran Etexilate Impurity B | 429658-95-7 | C₂₇H₂₉N₇O₃ | Process-Related | [10][11] |

| Dabigatran Etexilate Impurity C | 1873316-01-8 | C₃₄H₄₁N₇O₅ | Process-Related | [12] |

| Dabigatran Dimer | Not Available | Not Available | Process-Related | [5] |

| Dabigatran n-Propyl Ester | Not Available | C₃₅H₄₃N₇O₅ | Process-Related | [5][12] |

| N-Nitroso Dabigatran Etexilate | Not Available | Not Available | Process-Related | [9] |

Part 2: Synthesis of Process-Related Impurities

To develop robust analytical methods and toxicological profiles, pure reference standards of key impurities are required. The synthesis of these impurities often involves mimicking the side reactions that occur during the main API manufacturing process.

Logical Framework for Impurity Synthesis

The core logic behind synthesizing process-related impurities is to isolate and intentionally drive the side reaction that leads to their formation. This often involves using a variant of the main synthetic route, such as reacting the key intermediate with a contaminating reagent or adjusting reaction conditions (e.g., pH, temperature) to favor the side reaction.

Caption: Formation of process-related impurities from a key amidine intermediate.

Experimental Protocol: Synthesis of Impurity B

Impurity B is a significant process-related impurity.[13] Its synthesis provides insight into the Pinner reaction stage of the main dabigatran synthesis. The following protocol is adapted from published literature.[13]

Objective: To synthesize Dabigatran Etexilate Impurity B.

Materials:

-

Compound 8 (precursor, 9.0 g, 19.8 mmol)

-

p-toluenesulfonic acid (4.5 g, 23.8 mmol)

-

10 mol/L HCl–isopropanol solution (20 mL)

-

Ammonium hydroxide (30 mL)

-

Water

Procedure:

-

Dissolve Compound 8 (9.0 g) and p-toluenesulfonic acid (4.5 g) in the 10 mol/L HCl–isopropanol solution (20 mL).

-

Stir the mixture for 8 hours at room temperature. The acidic alcohol condition facilitates the Pinner reaction, converting the cyano group to an amidine.

-

Cool the mixture to 0 °C in an ice bath.

-

Add ammonium hydroxide (30 mL) dropwise to neutralize the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 5 hours.

-

Add water (30 mL) to the mixture and continue stirring for another 5 hours to precipitate the product.

-

Isolate the precipitate by filtration and wash thoroughly with water (50 mL) to remove residual salts.

-

Dry the isolated solid to afford Impurity B (yield: 7.5 g, 73.7%).[13]

Self-Validation: The success of the synthesis is validated by characterizing the final product using HPLC (to confirm purity), Mass Spectrometry (to confirm molecular weight), and NMR (to confirm structure), comparing the results against a known reference standard or spectral data.[13]

Part 3: Analysis and Detection of Impurities

A robust, stability-indicating analytical method is essential for separating and quantifying all potential impurities from the main API peak. This typically involves a combination of forced degradation studies and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS).

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of developing a stability-indicating method. The objective is to intentionally degrade the drug substance under harsh conditions to generate potential degradation products.[7] This ensures the analytical method can separate these degradants from the API, proving its specificity.[14] The conditions are typically chosen based on ICH guidelines.[7]

Caption: Workflow for forced degradation studies of dabigatran etexilate.

Summary of Degradation Behavior: Dabigatran etexilate is susceptible to degradation under various stress conditions, with hydrolysis being a primary pathway.

| Stress Condition | Observation | Major Degradation Products | Reference |

| Acid Hydrolysis | Significant degradation (e.g., 19% loss after 12h in 0.1N HCl). | Hydrolytic products, including O-dealkylation and formation of benzimidic acid derivatives. | [6][7] |

| Base Hydrolysis | Very rapid and extensive degradation (e.g., 96% loss after 2h in 0.1N NaOH). | Hydrolytic products. | [7] |

| Oxidative Stress | Moderate degradation (e.g., 19% loss after 72h in 3% H₂O₂). | N-dealkylation products. | [6][7] |

| Thermal Stress | Less susceptible but degradation occurs (e.g., 3% loss after 7 days at 105°C). | Two major degradants with m/z 500.2 and 264.1 observed. | [2][7] |

| Photolytic Stress | Moderate degradation (e.g., 15% loss after 48h exposure). | N-dealkylation products. | [6][7] |

Experimental Protocol: Stability-Indicating HPLC Method

The causality behind selecting HPLC parameters is driven by the need to achieve adequate resolution between the main dabigatran peak and all known process-related and degradation impurities.

Objective: To quantify dabigatran etexilate and separate its impurities using a validated, stability-indicating RP-HPLC method.

Instrumentation & Conditions:

-

Chromatographic System: HPLC with UV or DAD detector.

-

Column: Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm) or equivalent C18 column.[1]

-

Mobile Phase A: Ammonium formate buffer.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient Program: A time-based gradient is employed to elute impurities with varying polarities. The program must be optimized to ensure separation of early-eluting polar degradants and late-eluting non-polar impurities.

-

Flow Rate: 1.0 - 1.2 mL/min.[15]

-

Detection Wavelength: 225 nm or 230 nm, where dabigatran and its impurities show significant absorbance.[15][16]

-

Column Temperature: 30 °C.[16]

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a standard solution of dabigatran etexilate reference standard at a known concentration (e.g., 75 µg/mL).[15]

-

Sample Preparation: Prepare the sample solution (from API or dosage form) at the same concentration as the standard. For forced degradation samples, neutralize if necessary and dilute to the target concentration.

-

System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly. Parameters like theoretical plates, tailing factor, and reproducibility (%RSD) must meet predefined criteria as per ICH guidelines.

-

Analysis: Inject the standard and sample solutions into the chromatograph.

-

Data Processing: Identify and integrate the peaks corresponding to dabigatran and its impurities. Calculate the amount of each impurity, typically as a percentage relative to the main API peak area.

Method Validation: The method must be validated according to ICH guidelines, demonstrating specificity (proven by forced degradation), linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[1][15]

Advanced Analysis: LC-MS for Structural Elucidation and Trace Quantification

For identifying unknown impurities generated during synthesis or degradation, and for quantifying high-risk impurities like nitrosamines, Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC/TQ or LC-MS/MS) is the authoritative technique.[9]

-